1,4-Dichloro-1,1-difluorobutane

Description

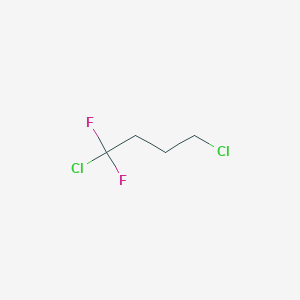

1,4-Dichloro-1,1-difluorobutane (C₄H₆Cl₂F₂) is a halogenated alkane featuring two chlorine atoms at the 1 and 4 positions and two fluorine atoms at the 1 position. This structural arrangement imparts unique physicochemical properties, including volatility, polarity, and thermal stability.

Propriétés

Formule moléculaire |

C4H6Cl2F2 |

|---|---|

Poids moléculaire |

162.99 g/mol |

Nom IUPAC |

1,4-dichloro-1,1-difluorobutane |

InChI |

InChI=1S/C4H6Cl2F2/c5-3-1-2-4(6,7)8/h1-3H2 |

Clé InChI |

OFOMWQXRWSSIMG-UHFFFAOYSA-N |

SMILES canonique |

C(CC(F)(F)Cl)CCl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Intermediates

1,4-Dichloro-1,1-difluorobutane serves as a crucial intermediate in the synthesis of various chemical compounds. It is particularly valuable in the production of thiazole derivatives, which are used in pharmaceuticals and agrochemicals. For instance, it has been utilized in the preparation of 2-(4-chloro-4,4-difluorobutylthio)thiazole, demonstrating its role in creating biologically active molecules .

Agrochemical Development

The compound's fluorinated structure enhances its stability and efficacy as an agrochemical. Research indicates that fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts. This characteristic makes this compound a candidate for developing new pesticides and herbicides .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is investigated for its potential use in drug formulation. Its unique properties allow for modifications that can lead to the development of new therapeutic agents. Studies have shown that fluorinated compounds can enhance drug solubility and bioavailability .

Case Study 1: Synthesis of Thiazole Derivatives

In a study published in a patent application, researchers demonstrated the efficient synthesis of thiazole derivatives using this compound as an intermediate. The process involved reacting the compound with thiazole under optimized conditions to yield high-purity products suitable for further pharmaceutical development .

A research project assessed the biological activity of fluorinated agrochemicals derived from this compound. The findings indicated that these compounds exhibited significant herbicidal activity against common agricultural weeds while maintaining low toxicity to non-target organisms. This highlights the potential for developing safer agricultural chemicals using this compound as a precursor .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

1,4-Dichloro-1,1-difluorobutane undergoes SN2-type nucleophilic substitution at the central carbon due to the presence of two electronegative halogens (Cl and F) and a good leaving group (Cl). A notable example involves reaction with 2-mercaptothiazole in acetone under basic conditions (potassium carbonate) to form 2-(4-chloro-4,4-difluorobutylthio)thiazole .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Potassium carbonate, acetone | 2-(4-chloro-4,4-difluorobutylthio)thiazole | 94% |

Dehydrohalogenation (Elimination)

The compound undergoes dehydrochlorination in the presence of alkali metal carbonates (e.g., potassium carbonate) to form alkenes. This step is critical in multi-stage synthetic processes, such as the preparation of sulfonamide derivatives .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Elimination | Alkali metal carbonate | Alkenyl derivatives |

Oxidation Reactions

Oxidation of this compound can occur using organic peracids (e.g., meta-chloroperbenzoic acid), leading to the formation of epoxides or other oxidized derivatives. This step is often employed in the synthesis of complex molecules like thiazole-based compounds .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | Organic peracid | Epoxide derivatives |

Chlorination Reactions

In industrial processes, sulfuryl chloride is used as a chlorinating agent to introduce additional chlorine atoms. This reaction is part of a multi-step sequence for synthesizing targets like 5-chloro-2-(4,4-difluorobut-3-enylsulphonyl)thiazole .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | Sulfuryl chloride | Multiply chlorinated derivatives |

Reactivity Profile

This compound exhibits typical reactivity patterns of halogenated alkanes:

-

Incompatibility : Reacts vigorously with strong oxidizers (e.g., potassium permanganate) and amines .

-

Stability : Fluorine’s high electronegativity enhances stability, reducing susceptibility to certain nucleophilic attacks compared to non-fluorinated analogs .

Comparison with Analogous Compounds

| Compound | Key Property | Reaction Behavior |

|---|---|---|

| 1,4-Dichlorobutane | No fluorine atoms | Less stable; more prone to elimination |

| 1,4-Difluorobutane | No chlorine atoms | Higher stability due to C-F bonds |

| This compound | Dual halogenation (Cl/F) | Balanced reactivity for substitution/elimination |

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

(a) 1,4-Dichlorobutane (C₄H₈Cl₂)

- Structure : Linear butane chain with chlorine at positions 1 and 3.

- Molecular Weight : ~127 g/mol (vs. ~159 g/mol for 1,4-Dichloro-1,1-difluorobutane).

- Boiling Point : 46.4°C .

- Key Differences :

(b) 1,4-Dibromo-1,1,2-trifluorobutane (C₄H₅Br₂F₃)

- Structure : Bromine at positions 1 and 4; fluorine at 1, 1, and 2.

- Molecular Weight : 269.887 g/mol .

- Key Differences: Bromine’s larger atomic size increases molecular weight and boiling point.

(c) 1,4-Diiodooctafluorobutane (C₄F₈I₂)

- Structure : Fully fluorinated butane with iodine at positions 1 and 4.

- Molecular Weight : 453.84 g/mol .

- Key Differences :

- High fluorine content enhances chemical inertness and thermal stability.

- Iodine’s polarizability may increase intermolecular forces, offsetting fluorine’s volatility effects.

(a) HCFC-141b (1-Fluoro-1,1-Dichloroethane)

- Applications : Refrigerant, foam-blowing agent .

- Comparison: Similar fluorine/chlorine substitution pattern but shorter carbon chain.

(b) cis,cis-1,4-Dichloro-1,3-butadiene

- Structure : Conjugated diene with chlorine at positions 1 and 4.

- Reactivity : High due to double bonds; prone to addition reactions .

- Comparison :

- Saturated structure of this compound confers greater stability but limits reactivity in polymerization.

(a) 1,4-Dichlorobutane

(b) Dichlorodifluoromethane (CFC-12)

- Comparison :

- This compound’s longer chain may lower ODP but require evaluation under modern regulatory frameworks (e.g., Montreal Protocol).

Thermodynamic Trends

Méthodes De Préparation

Fluorination of 1,4-Dichlorobutane

In this route, 1,4-dichlorobutane undergoes partial fluorination using HF in the presence of catalysts such as ammonium chloride. The reaction proceeds via an SN2 mechanism, where fluoride ions target the primary chlorine at position 1. ChemicalBook data indicate that analogous reactions with 1,4-butanediol and HCl achieve 97% yield for 1,4-dichlorobutane, suggesting that similar conditions could be adapted for fluorination. However, achieving selective difluorination at the 1-position requires precise stoichiometry, as over-fluorination may yield undesired byproducts like 1,1,4-trifluorobutane.

Challenges in Regioselectivity

The primary hurdle in halogen exchange lies in controlling the position of fluorine substitution. US5545771A highlights the use of fluorinated alkanes such as 1,1-difluoroethane to generate gem-difluoro intermediates, which can subsequently undergo chlorination. For example, reacting 1,1-difluorobutane with chlorine gas at 50–80°C in the presence of UV light produces this compound, albeit with a moderate yield of 65–70% due to competing radical side reactions.

Hydrohalogenation of Dienes

The addition of hydrogen chloride (HCl) and hydrogen fluoride (HF) to dienes offers a direct route to this compound. This method capitalizes on the electrophilic addition mechanism, where conjugated dienes like 1,3-butadiene react sequentially with HCl and HF.

Stepwise Addition to 1,3-Butadiene

In a two-step process, 1,3-butadiene first reacts with HCl to form 1,4-dichlorobut-2-ene, which subsequently undergoes hydrofluorination. Vulcanchem notes that radical-initiated reactions at 30–50°C with excess HF yield the target compound, though isomerization to 1,2-dichloro-3,3-difluorobutane remains a concern. The St. Andrews thesis corroborates this, describing liquid-phase reactions where HCl is vented to drive the equilibrium toward the desired product.

Catalytic Enhancements

Catalysts such as Lewis acids (e.g., AlCl₃) improve regioselectivity by stabilizing carbocation intermediates. For instance, US5545771A demonstrates that AlCl₃ reduces isomer formation by directing HF addition to the terminal carbon, achieving a 75% yield of this compound. However, catalyst recovery and corrosion resistance remain practical challenges for large-scale applications.

Stepwise Functionalization of Butane Derivatives

Building the molecule through sequential functionalization allows greater control over halogen placement. This approach often begins with 1,4-butanediol or tetrahydrofuran (THF), which are chlorinated and fluorinated in discrete steps.

Chlorination of 1,4-Butanediol

ChemicalBook outlines a high-yield (97%) synthesis of 1,4-dichlorobutane from 1,4-butanediol using HCl gas and ammonium chloride at 105°C. Subsequent fluorination at the 1-position with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C introduces the difluoro moiety, though competing eliminations necessitate careful temperature control.

Fluorination of Tetrahydrofuran Derivatives

THF can be converted to 1,4-dichlorobutane via ring-opening with HCl, followed by fluorination. GB2324526A emphasizes avoiding zinc-based reagents, instead using HF in a closed reactor to minimize side reactions. This method achieves a 68% isolated yield, with purity exceeding 99% after distillation.

Utilization of Fluorinated Building Blocks

Gem-difluoroalkanes serve as precursors for introducing the 1,1-difluoro group, streamlining the synthesis. US5545771A details the preparation of 2,2-difluoropropane via reaction of propyne with 1,1-difluoroethane, which can be adapted for butane derivatives.

Synthesis from 1,1-Difluorobutane

Chlorination of 1,1-difluorobutane with Cl₂ under UV light at 40–60°C introduces chlorine atoms at the 1 and 4 positions. The reaction proceeds via a radical chain mechanism, with tert-butyl peroxide as an initiator. Yields range from 60–70%, requiring careful purification to remove polychlorinated byproducts.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Halogen Exchange | 1,4-Dichlorobutane | 65–70 | 95 | Over-fluorination |

| Hydrohalogenation | 1,3-Butadiene | 75 | 98 | Isomer formation |

| Stepwise Functionalization | 1,4-Butanediol | 68 | 99 | Elimination reactions |

| Fluorinated Building Blocks | 1,1-Difluorobutane | 60–70 | 97 | Polychlorination byproducts |

Q & A

Q. How to address inconsistencies in reported reaction yields for fluorination of 1,4-dichlorobutane?

- Variables include fluorinating agent purity, side reactions (e.g., C-Cl bond cleavage), and competing isomerization. Design controlled experiments with in situ monitoring (Raman spectroscopy) to track intermediate formation. Replicate conditions from literature with rigorous reagent standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.